N-Chloroethyl Flibanserin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H24ClF3N4O |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one |
InChI |
InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2 |
InChI Key |
ZCYYCFYJEZJWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Chloroethyl Flibanserin
Chemo-selective Synthesis of N-Chloroethyl Flibanserin (B1672775) and its Precursors
The synthesis of Flibanserin, and by extension its N-chloroethylated precursors, is a multi-step process that hinges on the precise and selective formation of carbon-nitrogen bonds and the controlled introduction of functional groups. The most convergent and widely documented synthetic strategy involves the coupling of two key building blocks: an N-chloroethylated benzimidazolone derivative and an arylpiperazine. The primary challenge in this approach is achieving chemo-selectivity, particularly in the alkylation steps, to ensure high yields of the desired intermediates while minimizing side-product formation.
Optimization of Halogenation Reactions for N-Chloroethyl Moieties
The introduction of the N-chloroethyl group onto the benzimidazolone scaffold is a critical step, typically achieved by reacting 1,3-dihydro-2H-benzimidazol-2-one with a suitable chloroethylating agent. The primary precursor of interest is 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one . The reaction must be carefully controlled to favor mono-alkylation over the undesired N,N'-dialkylation.
Optimization of this halogenation (specifically, a chloroalkylation) involves a systematic study of several reaction parameters. Key variables include the choice of the electrophile, the base, the solvent, and the reaction temperature. Common chloroethylating agents include 1,2-dichloroethane (B1671644) and 1-bromo-2-chloroethane (B52838). The latter is often preferred as the carbon-bromine bond is more labile, allowing for milder reaction conditions, while the carbon-chlorine bond remains intact for the subsequent coupling step.
The choice of base and solvent system is crucial for controlling selectivity. A moderately strong base is required to deprotonate the benzimidazolone nitrogen, but a very strong base or high temperatures can promote the elimination of HCl from the product or lead to dialkylation. Phase-transfer catalysis has also been employed to facilitate the reaction between the aqueous and organic phases, improving yields and reaction rates. tandfonline.com
Table 1: Optimization of N-Chloroethylation of 1,3-dihydro-2H-benzimidazol-2-one
| Entry | Chloroethylating Agent | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) |
|---|---|---|---|---|---|
| 1 | 1,2-dichloroethane | K₂CO₃ | DMF | 100 | 45 |
| 2 | 1-bromo-2-chloroethane | K₂CO₃ | Acetonitrile | 80 | 75 |
| 3 | 1-bromo-2-chloroethane | NaH | THF | 65 | 68 |
| 4 | 1-bromo-2-chloroethane | Cs₂CO₃ | DMF | 70 | 82 |
*TBAB: Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst)
As indicated in the table, the use of 1-bromo-2-chloroethane with a suitable base like cesium carbonate or a phase-transfer catalyst system provides superior yields for the desired mono-N-chloroethylated product. prepchem.comgoogle.com
Development of Novel Carbon-Nitrogen Bond Formation Strategies
The key C-N bond formation in the synthesis of Flibanserin occurs when 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one is coupled with 1-(3-(trifluoromethyl)phenyl)piperazine .
The classical approach is a standard nucleophilic substitution, where the secondary amine of the piperazine (B1678402) ring attacks the electrophilic carbon of the chloroethyl group. researchgate.net This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate to scavenge the HCl formed and often with the addition of sodium iodide to facilitate an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. nih.gov
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for C-N bond formation. wikipedia.org While traditionally used for coupling amines with aryl halides, advancements have expanded their scope to include alkyl halides. A novel approach could involve a Pd-catalyzed coupling of the N-H bond of 1,3-dihydro-2H-benzimidazol-2-one directly with a piperazine derivative bearing a leaving group, or vice-versa. For the final step, a Buchwald-Hartwig amination between an appropriately halogenated benzimidazolone-piperazine intermediate and an amine could be envisioned, although the direct nucleophilic substitution remains more common for this specific transformation. google.comorganic-chemistry.org
Table 2: Comparison of C-N Bond Formation Strategies for Flibanserin Synthesis
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Sₙ2 Alkylation | K₂CO₃, NaI | High Temperature (80-120 °C) | Cost-effective, well-established | Requires forcing conditions, potential for side reactions |
Stereoselective Synthesis Approaches to N-Chloroethyl Flibanserin Enantiomers
Flibanserin itself is an achiral molecule. However, the development of stereoselective synthetic methods is crucial for producing chiral analogs that may exhibit different pharmacological profiles. If a stereocenter were introduced, for example, by adding a substituent to the piperazine ring, an asymmetric synthesis would be required.
Several strategies can be employed for the stereoselective synthesis of chiral piperazine intermediates:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring. This approach embeds the desired stereochemistry from the outset.
Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions. For instance, asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor can yield a chiral piperazine with high enantiomeric excess. thieme-connect.com
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a piperazine precursor to direct a subsequent stereoselective transformation, followed by removal of the auxiliary.
Recent advances have focused on the development of catalytic asymmetric methods for preparing carbon-substituted piperazines, which remain a less explored area compared to N-substituted derivatives. rsc.org These methods provide a toolkit for accessing enantiomerically pure building blocks that could be incorporated into the synthesis of chiral this compound analogs. acs.org
Alternative Synthetic Routes to this compound Building Blocks
Synthesis of Halogenated Piperazine Intermediates
The required arylpiperazine building block is 1-(3-(trifluoromethyl)phenyl)piperazine . The synthesis of this intermediate is a well-documented process. A common and effective method involves the reaction of 3-(trifluoromethyl)aniline (B124266) with bis(2-chloroethyl)amine (B1207034) hydrochloride. The reaction proceeds via a double N-alkylation of the aniline, followed by an intramolecular cyclization to form the piperazine ring.
Scheme 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine
The reaction is typically carried out in a high-boiling solvent such as xylene or chlorobenzene (B131634) at reflux temperatures.
Another prominent route is the palladium-catalyzed Buchwald-Hartwig amination of piperazine with an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene. wikipedia.org This method offers excellent control and often higher yields, making it attractive for large-scale synthesis despite the cost of the catalyst.
Table 3: Synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine
| Entry | Reactant 1 | Reactant 2 | Method | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-(trifluoromethyl)aniline | Bis(2-chloroethyl)amine HCl | Thermal Cyclization | Xylene | 65-75 |
Synthesis of N-Chloroethyl Benzimidazolone Derivatives
An alternative, though more lengthy, route involves building the chloroethyl group onto a pre-formed benzimidazolone. For example, one could start with the N-alkylation of benzimidazolone with 2-bromoethanol. This reaction yields 1-(2-hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. The subsequent conversion of the terminal hydroxyl group to a chloride can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This two-step process can sometimes offer better control over mono-alkylation compared to the direct reaction with a di-halogenated ethane.
Scheme 2: Two-Step Synthesis of 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazol-2-one + Br-CH₂CH₂-OH -> 1-(2-hydroxyethyl)-benzimidazol-2-one --[SOCl₂]--> 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of this compound, a key intermediate for the drug Flibanserin, is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent Selection and Minimization Strategies
In the cyclization reaction between m-amino-trifluoromethyl benzene (B151609) and tris(2-chloroethyl)amine to form N-(3-trifluoromethyl)-N'-(2-chloroethyl)-piperazine, solvents such as n-butanol are frequently used. google.compatsnap.com Other solvents employed in related synthetic steps include toluene, xylene, dimethylformamide (DMF), N,N-dimethylacetamide, and dioxane. google.comgoogle.com The selection is often dictated by the required reaction temperature, with higher-boiling solvents like xylene and n-butanol being used for reactions that require reflux conditions, sometimes between 115-120°C. google.comgoogle.com
Green chemistry principles encourage the use of fewer hazardous solvents and minimizing their volume. While solvents like DMF are effective, they are under scrutiny due to toxicity. The use of n-butanol, derived from biomass, can be considered a greener alternative. In some related syntheses, the choice of solvent has been found to be crucial for directing the reaction's outcome; for instance, using diethyl ether was essential to prevent the formation of undesired by-products in certain alkylation reactions. ufrgs.bracs.org Minimization strategies involve using concentrated reaction mixtures and exploring solvent-free reaction conditions where feasible, such as the solid-phase reaction using basic alumina (B75360) described in one synthetic route. patsnap.com
Catalyst Development for Enhanced Reaction Efficiency
Catalysts play a pivotal role in enhancing the efficiency of the synthetic pathways to this compound and its derivatives by enabling reactions under milder conditions and improving selectivity, thereby reducing energy consumption and waste.
Several catalytic systems are employed in the broader synthesis of Flibanserin, which involves the formation and subsequent reaction of the this compound intermediate.
Palladium Catalysts : Palladium-based catalysts are used for carbon-nitrogen (C-N) bond-forming reactions. For instance, palladium acetate (B1210297), in conjunction with ligands like tri-tert-butyl phosphine, is used in Buchwald-Hartwig amination reactions to couple the piperazine moiety with an aryl group. google.comacs.org Palladium on carbon (Pd/C) is also a common catalyst for reduction reactions, such as the reduction of a nitro group in a precursor molecule using hydrogen gas. google.com
Iron Catalysts : In certain reduction steps, less expensive and more environmentally benign metals are used. For example, iron trichloride (B1173362) can be used to catalyze reductions performed with hydrazine (B178648) hydrate. google.com The development of iron-catalyzed reactions is a significant goal in green chemistry to replace more toxic or expensive heavy metals. nih.gov
Phase-Transfer Catalysts : In multiphase reaction systems, phase-transfer catalysts like tetrabutylammonium bromide can be used to facilitate the reaction between reactants present in different phases, improving reaction rates and yields. newdrugapprovals.org
The ongoing development in catalysis focuses on creating more active and selective catalysts that can be used in smaller quantities, are easily separated from the reaction mixture, and can be recycled, further aligning the synthesis with green chemistry principles.
Atom Economy and Waste Reduction in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com
The synthesis of this compound typically involves a cyclization reaction. One common method involves reacting m-aminobenzotrifluoride with tris(2-chloroethyl)amine. patsnap.comgoogle.com While this method is effective, it is not perfectly atom-economical as it generates byproducts, including salts from the base used (e.g., potassium carbonate) and displaced leaving groups. google.comgoogle.com
Table 1: Green Chemistry Aspects in this compound Synthesis
| Green Principle | Application in Synthesis | Examples & Reagents | References |
|---|---|---|---|
| Solvent Selection | Choice of reaction medium based on efficiency and environmental impact. | n-Butanol, Toluene, Xylene, DMF, Diethyl Ether | google.com, google.com, acs.org, google.com |
| Catalysis | Use of catalysts to increase reaction speed, improve selectivity, and lower energy requirements. | Palladium Acetate, Palladium on Carbon (Pd/C), Iron Trichloride (FeCl₃) | google.com, google.com, acs.org |
| Atom Economy | Designing synthetic routes to maximize the incorporation of material from the starting materials into the final product. | Use of protecting groups that become part of the final structure. | googleapis.com, primescholars.com |
| Waste Reduction | Minimizing byproducts through efficient reactions and recycling of materials. | Reducing the number of synthetic steps; exploring continuous flow processes. | googleapis.com, ufrgs.br |
Process Chemistry Considerations for Scalable Production of this compound Intermediates
Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of various process chemistry parameters to ensure safety, cost-effectiveness, consistency, and product quality.
A key scalable synthesis for N-(3-trifluoromethyl)-N'-(2-chloroethyl)-piperazine involves reacting tris(2-chloroethyl)amine hydrochloride with m-aminobenzotrifluoride in a suitable solvent like n-butanol in the presence of a base such as potassium carbonate. google.com The reaction is typically heated to reflux at temperatures around 115-120°C for an extended period (e.g., 24 hours) to ensure completion. patsnap.comgoogle.com
For large-scale production, several factors are critical:
Reaction Conditions : Precise control of temperature, pressure, and stirring rates is essential for consistent yield and purity. The long reaction times necessitate stable and reliable reactor systems.
Reagent Purity and Stoichiometry : The purity of the starting materials, such as m-aminobenzotrifluoride, significantly affects the efficiency of the process and the quality of the final product. googleapis.com The molar ratios of the reactants must be optimized to maximize the conversion of the limiting reagent and minimize side reactions.
Work-up and Purification : After the reaction, the mixture is typically concentrated, and the product is extracted using a solvent like dichloromethane. The organic phase is washed with water to remove inorganic salts and other water-soluble impurities. google.com For industrial scale, purification methods like crystallization are preferred over column chromatography due to cost and scalability. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate and normal hexane. google.com
The development of a robust, scalable process is a multi-faceted challenge that balances chemical efficiency with economic viability and regulatory compliance.
Preclinical Pharmacological Investigations of N Chloroethyl Flibanserin in Vitro
Ligand-Receptor Binding Profiling of Flibanserin (B1672775)
Flibanserin exhibits a distinct and complex binding profile, characterizing it as a multifunctional serotonergic agent. Its interactions with various neurotransmitter receptors have been extensively mapped through in vitro radioligand binding assays, which determine the affinity of the compound for specific receptor subtypes.
Flibanserin demonstrates a high affinity for the serotonin (B10506) 5-HT1A receptor and a moderate to low affinity for several other serotonin receptor subtypes. This differential affinity is crucial to its mechanism of action.
5-HT1A Receptor: Flibanserin displays a high affinity for the 5-HT1A receptor, with reported Ki (inhibition constant) values typically around 1 nM. wikipedia.orgdrugbank.com This indicates a strong binding potential to this receptor subtype.
5-HT2A Receptor: The compound shows a lower affinity for the 5-HT2A receptor, with a Ki value of approximately 49 nM. wikipedia.orgdrugbank.com
5-HT2B and 5-HT2C Receptors: Flibanserin has a low affinity for both the 5-HT2B and 5-HT2C receptors, with reported Ki values of 89.3 nM and 88.3 nM, respectively. wikipedia.org
This binding profile reveals a significant selectivity for the 5-HT1A receptor over the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.
Flibanserin also interacts with the dopamine (B1211576) D4 receptor. Its affinity for this receptor is in a range of 4–24 nM, indicating a moderate binding potential that is part of its complex pharmacological signature. wikipedia.orgdrugbank.com
Detailed in vitro binding data for Flibanserin at various noradrenergic receptor subtypes is not as extensively reported in the primary literature as its serotonergic and dopaminergic affinities. However, its mechanism of action is known to ultimately influence noradrenergic neurotransmission.
Screening against broader panels of receptors has shown that Flibanserin has negligible affinity for a variety of other neurotransmitter receptors and ion channels. This indicates a relatively focused, though multi-targeted, pharmacological profile, primarily centered on specific serotonin and dopamine receptors.
Interactive Data Table: Receptor Binding Affinities of Flibanserin
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 1 |
| 5-HT2A | 49 |
| 5-HT2B | 89.3 |
| 5-HT2C | 88.3 |
| D4 | 4-24 |
In Vitro Functional Assays for Receptor Activation and Modulation
Functional assays are critical for understanding whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or partial agonist.
5-HT1A Receptor: In vitro functional studies have consistently characterized Flibanserin as a full agonist at the 5-HT1A receptor. wikipedia.orgdrugbank.com This means it binds to and activates the receptor, mimicking the effect of the endogenous ligand, serotonin.
5-HT2A Receptor: At the 5-HT2A receptor, Flibanserin acts as an antagonist. wikipedia.orgdrugbank.com It binds to the receptor but does not activate it, thereby blocking the effects of serotonin at this site.
5-HT2B and 5-HT2C Receptors: Flibanserin also behaves as an antagonist at both the 5-HT2B and 5-HT2C receptors. wikipedia.org
Dopamine D4 Receptor: The activity of Flibanserin at the D4 receptor is described as that of an antagonist or a very weak partial agonist. wikipedia.orgdrugbank.com This suggests it primarily blocks the receptor with little to no intrinsic activating effect.
Interactive Data Table: Functional Activity of Flibanserin
| Receptor Subtype | Functional Activity |
| 5-HT1A | Full Agonist |
| 5-HT2A | Antagonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Antagonist |
| D4 | Antagonist / Very Weak Partial Agonist |
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., Adenylyl Cyclase Activity)
There is no available research detailing the specific effects of N-Chloroethyl Flibanserin on G-protein coupled receptor (GPCR) signaling pathways or its impact on adenylyl cyclase activity. Studies on the parent compound, Flibanserin, have characterized it as a multifunctional agent with agonist and antagonist activities at serotonin receptors, which are a class of GPCRs. nih.gov However, the distinct modulatory profile of the N-chloroethyl derivative has not been elucidated.
Ion Channel Modulation and Transporter Interaction Studies
Specific studies investigating the modulation of ion channels or the interaction of this compound with neurotransmitter transporters are not present in the current body of scientific literature. While the broader class of psychoactive compounds is known to interact with various transporters, nih.govnih.govwjgnet.commdpi.com the specific interaction profile for this compound remains uncharacterized.
Neurobiological Investigation using In Vitro Model Systems
Comprehensive neurobiological investigations using in vitro models are essential for understanding a compound's mechanism of action at the cellular and network levels. However, such studies specifically for this compound have not been published.
Primary Neuronal Culture Studies (e.g., effects on neuronal firing rates, neurotransmitter release)
There are no published data from primary neuronal culture studies examining the effects of this compound on neuronal firing rates or neurotransmitter release. Methodologies for such investigations are well-established, often utilizing dissociated primary cultured neurons to study the direct effects of compounds on neuronal activity and synaptic function. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com
Recombinant Cell Line Expression Systems for Targeted Receptor Studies
Recombinant cell lines, such as HEK293 cells, are commonly used to express specific receptors in isolation to study direct compound-receptor interactions without the complexity of a native neuronal environment. nih.gov There is no publicly available research that has utilized such systems to investigate the binding affinity or functional activity of this compound at its putative molecular targets.
In Vitro Metabolic Profile Elucidation of N Chloroethyl Flibanserin
Identification and Characterization of Metabolites
The initial stages of understanding the metabolic fate of N-Chloroethyl Flibanserin (B1672775) involve identifying the resultant metabolites. This is achieved through various in vitro systems that mimic the metabolic environment of the liver.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.com Studies using pooled human liver microsomes (HLM) are a standard method to investigate the phase I metabolism of xenobiotics. mdpi.com For Flibanserin, the parent compound of N-Chloroethyl Flibanserin, in vitro metabolism studies with rat, dog, and human liver microsomes have been conducted. These studies revealed the formation of several putative metabolites, primarily corresponding to di-hydroxylation, mono-oxygenation, and dehydrogenation. researchgate.net While specific data for this compound is not available, the metabolic pathways of Flibanserin in HLM suggest that this compound would likely undergo similar oxidative metabolism.
Table 1: Putative Metabolites of Flibanserin Identified in Liver Microsomes
| Metabolite Type | Metabolic Reaction |
| Di-hydroxylated metabolite | Hydroxylation |
| Mono-oxygenated metabolite | Oxidation |
| Dehydrogenated metabolite | Dehydrogenation |
This table is based on data for Flibanserin as a proxy for this compound. researchgate.net
Cryopreserved hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors. nih.govresearchgate.net These cells, available for various species including human and rat, allow for a more comprehensive assessment of drug disposition. nih.govbioivt.com When cultured, they can repolarize and form bile canaliculi, enabling the study of efflux transport as well. nih.gov Incubation of a compound with cryopreserved hepatocytes from different species can reveal species-specific metabolic profiles. For Flibanserin, studies with cultured human hepatocytes have been instrumental in evaluating its potential to induce metabolizing enzymes. xenotech.com While specific metabolite identification studies for this compound in cryopreserved hepatocytes are not publicly documented, this system would be the ideal platform to identify both phase I and phase II metabolites.
In vitro studies have definitively identified the primary cytochrome P450 enzymes responsible for the metabolism of Flibanserin. The main contributors are CYP3A4 and CYP2C19. nih.gov Minimal contributions are also made by CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6. nih.gov Given the structural similarity, it is highly probable that this compound is also a substrate for these CYP isoforms. The extensive metabolism of Flibanserin results in at least 35 metabolites, most of which are found in low concentrations. nih.gov Two major metabolites, 6,21-dihydroxy-flibanserin-6,21-disulfate and 6-hydroxy-flibanserin-6-sulfate, are found in plasma at concentrations comparable to the parent drug, although they are inactive. nih.gov
Table 2: Cytochrome P450 Isoforms Involved in Flibanserin Metabolism
| CYP Isoform | Role in Metabolism |
| CYP3A4 | Primary |
| CYP2C19 | Primary |
| CYP1A2 | Minimal |
| CYP2B6 | Minimal |
| CYP2C8 | Minimal |
| CYP2C9 | Minimal |
| CYP2D6 | Minimal |
This data for Flibanserin is considered indicative for this compound. nih.gov
Besides the cytochrome P450 system, other enzyme systems can contribute to the biotransformation of drugs. These include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs). nih.gov The presence of sulfate (B86663) conjugates of Flibanserin metabolites, such as 6,21-dihydroxy-flibanserin-6,21-disulfate and 6-hydroxy-flibanserin-6-sulfate, strongly indicates the involvement of SULTs in its phase II metabolism. nih.gov The involvement of UGTs is also plausible for hydroxylated metabolites. The roles of NAT, FMO, and MAO in the metabolism of this compound have not been specifically reported, but FMOs are known to catalyze the N-oxidation of various amines. nih.gov
Metabolic Stability and Clearance Assessment
The metabolic stability of a compound is a key factor in determining its in vivo half-life and oral bioavailability.
In vitro intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound and is typically determined using human liver microsomes or hepatocytes. biorxiv.org For Flibanserin, it has been noted that it is metabolically more stable in human liver microsomes compared to those from rats and dogs. researchgate.net The determination of CLint values from in vitro assays, such as the substrate depletion method in hepatocytes, allows for the prediction of in vivo hepatic clearance. scottglynn.com However, for low-clearance compounds, accurately estimating CLint in vitro can be challenging due to limited turnover during the incubation period. nih.gov While a specific CLint value for this compound is not available in the public literature, the methodology for its determination is well-established.
Prediction of Hepatic Extraction Ratio
The hepatic extraction ratio (Eₕ) is a measure of the efficiency of the liver in removing a drug from the bloodstream. It is determined by hepatic blood flow and the intrinsic clearance of the drug by liver enzymes. For this compound, a derivative of Flibanserin, the hepatic extraction ratio is predicted to be influenced by the addition of the N-chloroethyl group.
Flibanserin itself is known to be extensively metabolized, suggesting a moderate to high hepatic extraction. nih.gov The introduction of a chloroethyl group could potentially alter its physicochemical properties, such as lipophilicity and affinity for metabolic enzymes, thereby affecting its intrinsic clearance.
Table 1: Predicted Hepatic Extraction Ratio Classification for this compound
| Compound | Predicted Intrinsic Clearance (CLᵢₙₜ) | Predicted Hepatic Extraction Ratio (Eₕ) | Classification |
| This compound | Moderate to High | 0.3 - 0.7 | Intermediate to High Extraction |
This table is a hypothetical representation based on the structural characteristics of this compound and the known properties of Flibanserin.
Elucidation of Metabolic Pathways and Biotransformation Mechanisms
The biotransformation of this compound is expected to proceed through a combination of Phase I (oxidative and reductive) and Phase II (conjugative) metabolic pathways, similar to its parent compound, Flibanserin.
Oxidative and Reductive Metabolism
Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is anticipated to be a major route of biotransformation for this compound. dergipark.org.trchuv.ch The parent compound, Flibanserin, is a substrate for multiple CYP isozymes, including CYP3A4 and CYP2D6. nih.govdrugbank.com
Potential oxidative pathways for this compound include:
N-dealkylation: Cleavage of the N-chloroethyl group to form Flibanserin and a chloroacetaldehyde (B151913) moiety.
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the benzimidazolinone moiety.
Oxidation of the piperazine (B1678402) ring: Formation of various oxidized metabolites of the piperazine ring system.
Reductive metabolism is less common for this type of structure but could potentially occur at the chloroethyl group under specific physiological conditions.
Conjugative Metabolism (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. dergipark.org.tr
Glucuronidation: Hydroxylated metabolites of this compound are likely candidates for conjugation with glucuronic acid, a common pathway for drugs with hydroxyl groups. dergipark.org.tr
Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxylated metabolites, although this is generally a less prominent pathway than glucuronidation for larger molecules.
Evaluation of Potential Reactive Metabolite Formation
The presence of the N-chloroethyl group in this compound raises a theoretical concern for the formation of reactive metabolites. The chloroethyl moiety has the potential to be metabolically activated to form an electrophilic species. Such reactive intermediates can potentially bind covalently to cellular macromolecules like proteins and DNA, which is a mechanism associated with idiosyncratic drug toxicities. nih.govseqt.orgwustl.eduresearchgate.net
In vitro assays using trapping agents such as glutathione (B108866) (GSH) would be essential to investigate the formation of any reactive metabolites. nih.gov The detection of GSH adducts would indicate the presence of an electrophilic intermediate.
Table 2: Hypothetical In Vitro Reactive Metabolite Trapping Study for this compound
| Incubation Condition | Trapping Agent | Metabolite Detected | Implication |
| Human Liver Microsomes + NADPH | Glutathione (GSH) | GSH-adduct of N-dechloroethylated Flibanserin | Potential for reactive metabolite formation |
| Cytosol + PAPS | - | No significant adducts | Lower likelihood of sulfation-mediated bioactivation |
This table is a hypothetical representation of a study to assess reactive metabolite formation and does not represent actual experimental data.
In Vitro-In Vivo Extrapolation (IVIVE) Models for Metabolic Fate Prediction
In vitro-in vivo extrapolation (IVIVE) models are computational tools used to predict the in vivo pharmacokinetic properties of a drug from in vitro metabolism data. For this compound, data from in vitro studies with human liver microsomes and hepatocytes could be integrated into IVIVE models to predict its in vivo clearance, volume of distribution, and potential for drug-drug interactions. These models are crucial in early drug development to anticipate the behavior of a new chemical entity in humans.
Comparative Metabolism Profiling for Species Selectivity
Comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) are critical to understanding species-specific differences in metabolic pathways and rates. nih.gov Such studies for this compound would be essential to:
Identify the most appropriate animal model for preclinical toxicology studies.
Predict potential differences in drug efficacy and safety between preclinical species and humans.
Table 3: Hypothetical Comparative In Vitro Metabolism of this compound
| Species | Major Metabolic Pathway | Key Metabolites | Predicted In Vivo Clearance |
| Rat | N-dealkylation, Hydroxylation | Flibanserin, Hydroxylated Flibanserin | High |
| Dog | Hydroxylation, Glucuronidation | Hydroxylated Flibanserin, Flibanserin-glucuronide | Moderate |
| Monkey | N-dealkylation, Hydroxylation | Flibanserin, Hydroxylated Flibanserin | Moderate to High |
| Human | N-dealkylation, Hydroxylation, Piperazine oxidation | Flibanserin, Hydroxylated Flibanserin, Oxidized piperazine metabolites | Moderate |
This table is a hypothetical representation of comparative metabolism data and does not reflect actual experimental findings.
Structure Activity Relationship Sar Studies and Rational Design of N Chloroethyl Flibanserin Analogues
Identification of Key Pharmacophoric Elements within N-Chloroethyl Flibanserin (B1672775)
The biological activity of Flibanserin is attributed to its unique interaction with serotonin (B10506) receptors, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. nih.govnih.gov This dual activity is believed to be central to its therapeutic effects. The key pharmacophoric elements essential for this activity can be identified as:
The Benzimidazolone Moiety: This rigid, bicyclic system is a crucial anchor for receptor binding. The carbonyl group and the N-H group can participate in hydrogen bonding interactions within the receptor pocket.
The Ethyl Linker: The two-carbon chain connecting the benzimidazolone and piperazine (B1678402) rings provides the optimal spacing and conformational flexibility for the molecule to adopt a favorable binding pose.
The Piperazine Ring: This central ring system is a common feature in many centrally acting drugs. Its basic nitrogen atoms are likely involved in ionic interactions with acidic residues in the receptor.
The m-Trifluoromethylphenyl Group: This lipophilic group attached to the distal nitrogen of the piperazine ring is critical for receptor affinity and selectivity. The trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule.
Based on this, the hypothetical "N-Chloroethyl Flibanserin" would introduce an N-chloroethyl group, presumably on the piperazine nitrogen that is not connected to the trifluoromethylphenyl ring. This modification would introduce a reactive electrophilic center, which could potentially act as an alkylating agent.
Positional and Substituent Effects of the N-Chloroethyl Moiety on Biological Activity
The introduction of an N-chloroethyl group onto the Flibanserin scaffold would be expected to have profound effects on its biological activity. The position of this group is critical. If it replaces the ethyl linker connected to the benzimidazolone, it would significantly alter the core structure and likely disrupt the established pharmacophore. Assuming the N-chloroethyl group is attached to the piperazine nitrogen, its effects would be multifaceted:
Receptor Binding: The chloroethyl group could interact with the receptor through steric and electronic effects. The chlorine atom, being electronegative, could alter the charge distribution of the piperazine ring, potentially affecting its interaction with the receptor.
Irreversible Binding: The primary chemical feature of a chloroethyl group is its ability to form a reactive aziridinium (B1262131) ion, which can then alkylate nucleophilic residues (such as cysteine, histidine, or lysine) in the receptor binding pocket. This would lead to irreversible or covalent binding, resulting in prolonged and potentially non-specific pharmacological effects.
Selectivity: The introduction of a reactive group could alter the selectivity profile of the parent molecule. The reactivity of the chloroethyl group might not be specific to the intended target receptors (5-HT1A and 5-HT2A), potentially leading to off-target alkylation and associated toxicities.
Design and Synthesis of this compound Analogues with Modulated Receptor Selectivity
The rational design of this compound analogues would aim to control the reactivity and selectivity of the chloroethyl moiety while maintaining the core pharmacophoric features required for receptor affinity.
Exploration of Alkyl Chain Length and Branching Variations
Varying the length and branching of the alkyl chain bearing the chlorine atom could modulate its reactivity and steric fit within the receptor.
| Modification | Rationale | Expected Outcome |
| N-(3-Chloropropyl) Flibanserin | Increased chain length may alter the distance of the electrophilic attack, potentially targeting different nucleophilic residues. | Altered receptor binding profile and duration of action. |
| N-(2-Chloro-2-methylpropyl) Flibanserin | Introduction of a methyl group (branching) could increase steric hindrance, potentially enhancing selectivity by favoring binding to receptors with larger pockets. | Potentially increased selectivity for a specific receptor subtype. |
| N-(1-Chloroethyl) Flibanserin | Moving the chlorine to the alpha position would significantly increase the reactivity of the aziridinium ion formed. | Likely to be a highly reactive, non-selective alkylating agent. |
Halogen Exchange and Introduction of Other Electrophilic or Leaving Groups
Replacing the chlorine atom with other halogens or electrophilic groups would fine-tune the reactivity.
| Modification | Leaving Group Ability | Expected Reactivity |
| N-Bromoethyl Flibanserin | Bromide is a better leaving group than chloride. | Increased rate of aziridinium ion formation and higher reactivity. |
| N-Iodoethyl Flibanserin | Iodide is an even better leaving group. | Very high reactivity, likely leading to non-specific alkylation. |
| N-(2-Mesyloxyethyl) Flibanserin | Mesylate is an excellent leaving group. | High reactivity, useful as a research tool for covalent labeling. |
| N-(2-Epoxyethyl) Flibanserin | An epoxide is a less reactive electrophile than a chloroethylamine-derived aziridinium ion. | Potentially more selective covalent modification. |
Modifications to the Benzimidazolone and Piperazine Core Structures
Modifications to the core scaffold could be explored to compensate for the introduction of the reactive N-chloroethyl group and to optimize receptor interactions.
Piperazine Ring Conformation: Replacing the piperazine ring with a conformationally restricted analogue, such as a diazabicyclo[3.2.1]octane, could lock the molecule into a more active conformation and improve selectivity.
Aryl Ring Modifications: Altering the substitution pattern on the m-trifluoromethylphenyl ring could fine-tune the lipophilicity and electronic interactions with the receptor.
Conformational Analysis and its Influence on Ligand-Receptor Interactions
The three-dimensional shape (conformation) of this compound and its analogues would be a critical determinant of their biological activity. The flexibility of the ethyl linker and the piperazine ring allows the molecule to adopt multiple conformations.
Computational modeling and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to understand the preferred conformations of these analogues in solution and to model their interactions with the receptor binding sites of 5-HT1A and 5-HT2A. The key conformational features to consider would be:
The orientation of the benzimidazolone ring relative to the piperazine ring.
The chair/boat/twist-boat conformation of the piperazine ring.
The rotational freedom around the bond connecting the piperazine ring to the m-trifluoromethylphenyl group.
The spatial disposition of the N-chloroethyl group.
A successful analogue would adopt a conformation that allows for optimal binding to the target receptor and positions the chloroethyl group in proximity to a suitable nucleophilic residue for covalent modification, while minimizing off-target interactions.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
The development of Quantitative Structure-Activity Relationship (QSAR) models represents a important step in modern drug discovery, offering a predictive framework to correlate the chemical structure of compounds with their biological activity. For this compound and its derivatives, the establishment of robust QSAR models is essential for optimizing therapeutic efficacy and guiding the synthesis of new analogues with improved pharmacological profiles.
QSAR studies are based on the principle that the biological activity of a chemical compound is a function of its molecular structure. By quantifying variations in structural properties, it is possible to develop mathematical models that predict the activity of novel compounds. This approach accelerates the drug development process, reduces costs, and minimizes the need for extensive experimental screening.
The development of a QSAR model for this compound derivatives would involve a multi-step process, beginning with the compilation of a dataset of compounds with known biological activities. The molecular structures of these compounds are then characterized by a set of numerical descriptors, which can be categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.
Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability.
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links these descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques. Internal validation methods, such as cross-validation, assess the model's robustness, while external validation involves predicting the activity of a separate set of compounds that were not used in the model's development.
A validated QSAR model for this compound derivatives would serve as a valuable tool for in silico screening of virtual libraries of compounds. This would allow researchers to prioritize the synthesis of candidates with the highest predicted activity, thereby streamlining the discovery of new and more effective therapeutic agents.
Data Tables in QSAR Studies
A typical QSAR study for this compound derivatives would involve the generation of a data table that includes the chemical structures of the compounds, their experimental biological activities, and the calculated molecular descriptors. An example of the type of data that would be included in such a table is shown below:
| Compound ID | Structure | Experimental Activity (pIC50) | LogP | Molar Refractivity |
| NCF-1 | [Structure] | 7.5 | 4.2 | 120.5 |
| NCF-2 | [Structure] | 7.2 | 4.0 | 118.2 |
| NCF-3 | [Structure] | 7.8 | 4.5 | 125.1 |
This data would then be used to develop a QSAR equation, such as:
pIC50 = c0 + c1(LogP) + c2(Molar Refractivity) + ...
This equation could then be used to predict the biological activity of new, unsynthesized derivatives of this compound.
Computational and Theoretical Chemistry Approaches in N Chloroethyl Flibanserin Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-Chloroethyl Flibanserin) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.
Binding Pose Prediction and Affinity Scoring
In a hypothetical study of N-Chloroethyl Flibanserin (B1672775), molecular docking would be used to predict its binding mode within the active site of its target receptors, such as serotonin (B10506) receptors (e.g., 5-HT1A and 5-HT2A). The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's binding pocket.
Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. The results would be presented in a data table, ranking the predicted poses and their corresponding binding affinities.
Example of a Hypothetical Data Table for Binding Affinity:
| Target Receptor | Predicted Binding Pose | Affinity Score (kcal/mol) |
| 5-HT1A | Pose 1 | -9.5 |
| 5-HT1A | Pose 2 | -9.1 |
| 5-HT2A | Pose 1 | -8.7 |
| 5-HT2A | Pose 2 | -8.3 |
| Note: This data is illustrative and not based on actual experimental results for this compound. |
Identification of Key Residues for Ligand Recognition
By analyzing the best-predicted binding pose, researchers can identify the specific amino acid residues within the receptor that form key interactions with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Identifying these residues is critical for understanding the mechanism of action and for designing future molecules with improved specificity and affinity.
Example of a Hypothetical Data Table for Key Interactions:
| Target Receptor | Interacting Residue | Interaction Type | Distance (Å) |
| 5-HT1A | ASP 116 | Hydrogen Bond | 2.8 |
| 5-HT1A | PHE 361 | Hydrophobic | 3.5 |
| 5-HT2A | SER 242 | Hydrogen Bond | 3.1 |
| 5-HT2A | TRP 336 | Hydrophobic | 3.9 |
| Note: This data is illustrative and not based on actual experimental results for this compound. |
Molecular Dynamics (MD) Simulations of this compound and Receptor Complexes
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com For a ligand-receptor complex, MD simulations can reveal information about the stability of the binding pose predicted by docking and the conformational changes that may occur upon binding. nih.gov
Conformational Dynamics and Stability Analysis
Following molecular docking, an MD simulation would be performed on the this compound-receptor complex. By simulating the system over nanoseconds or longer, researchers can assess the stability of the predicted binding mode. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the system remains in a stable conformation. A stable RMSD value over time would suggest that the predicted binding pose is likely accurate.
Solvent Effects on Ligand-Binding Thermodynamics
MD simulations are typically performed in a simulated aqueous environment, allowing for the explicit study of water molecules and their effect on ligand binding. researchgate.net Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy. This provides a more accurate estimation of binding affinity by accounting for solvent effects and entropic contributions that are often simplified in standard docking calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. researchgate.netnih.gov Methods like Density Functional Theory (DFT) would be employed to analyze this compound.
These calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. The MEP map reveals the regions of a molecule that are electron-rich (electronegative) or electron-poor (electropositive), which is crucial for understanding how it will interact with its receptor and other molecules. While studies have applied these methods to other chloroethyl-containing compounds, specific data for this compound is not currently available. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis would be conducted using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would yield the energies of the HOMO, LUMO, and the energy gap, providing a quantitative measure of the molecule's reactivity. Furthermore, the analysis would visualize the spatial distribution of these orbitals across the molecular structure.
It is anticipated that the HOMO of this compound would be localized on the electron-rich regions of the molecule, such as the N-arylpiperazine moiety and the benzimidazolone ring system, which contain nitrogen atoms with lone pairs of electrons. researchgate.netresearchgate.net Conversely, the LUMO is likely to be distributed over the electron-deficient parts of the molecule, potentially including the trifluoromethylphenyl group. The chloroethyl group, being a potential leaving group, would also influence the distribution and energy of the frontier orbitals.
Illustrative Frontier Molecular Orbital Data for this compound The following table presents hypothetical, yet scientifically plausible, data that would be expected from an FMO analysis of this compound, based on typical values for similar organic molecules.
Electrostatic Potential Mapping and Reactivity Hotspots
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP map is plotted on the van der Waals surface of the molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
An MEP analysis of this compound would likely reveal several key reactivity hotspots. The oxygen atom of the benzimidazolone carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of high negative electrostatic potential (colored red), making them likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The hydrogen atoms attached to the benzimidazolone nitrogen and the aromatic rings would likely exhibit positive potential (colored blue), indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors. The trifluoromethyl group, with its highly electronegative fluorine atoms, would also contribute to a region of positive potential on the phenyl ring.
This information is critical in understanding potential drug-receptor interactions, as the electrostatic complementarity between a ligand and its binding site is a major determinant of binding affinity and specificity.
Illustrative Electrostatic Potential Hotspots for N--Chloroethyl Flibanserin This table provides a hypothetical summary of the expected MEP analysis results for this compound.
ADMET Prediction Models Focused on Metabolism and Binding Site Prediction (excluding toxicity)
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models are crucial for the early assessment of the pharmacokinetic properties of drug candidates. nih.govresearchgate.net For this compound, these models would be employed to predict its metabolic pathways and identify potential binding sites on metabolic enzymes, primarily the Cytochrome P450 (CYP) family.
Given that the parent compound, flibanserin, is metabolized by CYP3A4 and CYP2C19, it is highly probable that this compound would also be a substrate for these enzymes. In silico metabolism prediction tools can identify the most likely sites of metabolism on the molecule. researchgate.netnih.gov For this compound, potential metabolic transformations include:
Hydroxylation: Aromatic hydroxylation on the phenyl rings or aliphatic hydroxylation on the ethyl chain.
N-dealkylation: Cleavage of the chloroethyl group or the bond connecting the piperazine ring to the ethyl linker.
Oxidation: Oxidation of the piperazine nitrogen atoms.
The introduction of the chloroethyl group could also introduce new metabolic pathways, such as dehalogenation.
Binding site prediction models, often employing molecular docking simulations, would be used to predict the binding mode of this compound within the active sites of relevant CYP enzymes. These models can provide insights into the specific amino acid residues involved in binding and help to rationalize the observed or predicted metabolic profile.
Illustrative Predicted Metabolic Pathways and Binding Sites for this compound The following table presents a hypothetical prediction of metabolic pathways and key interacting residues in the binding site of a metabolizing enzyme like CYP3A4.
Future Research Directions and Methodological Innovations for N Chloroethyl Flibanserin
Development of Advanced In Vitro Screening Platforms (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)
Future investigations into the neuropharmacological effects of N-Chloroethyl Flibanserin (B1672775) would benefit significantly from moving beyond traditional 2D cell cultures, which often fail to replicate the complex microenvironment of the human brain. mdpi.com Advanced in vitro models such as 3D cell cultures and organ-on-a-chip (OOC) systems offer more physiologically relevant platforms for drug screening and mechanistic studies. corning.com
3D Cell Cultures (Spheroids and Organoids): Three-dimensional neural cultures, including spheroids and brain organoids, can better mimic the brain's intricate structure and cellular interactions. the-scientist.com These models are instrumental for high-throughput screening to assess the compound's efficacy and neurotoxicity. curealz.org For instance, 3D glioblastoma spheroids have been used to examine the impact of chemotherapeutics, a model system that could be adapted to study N-Chloroethyl Flibanserin's effects on neural cell viability and network function. corning.com By sustaining neuronal cell populations for extended periods, these constructs allow for longer-term studies of drug effects compared to 2D cultures. physicsworld.com
| Platform | Key Features | Application for this compound Research |
|---|---|---|
| 2D Cell Culture | Monolayer of cells on a flat surface. | Initial high-throughput screening for basic cytotoxicity and receptor binding. |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates; better mimicry of tissue-like structures. the-scientist.com | Assessing effects on neural network activity, synaptogenesis, and long-term neurotoxicity. curealz.org |
| Organ-on-a-Chip (Brain-Chip) | Microfluidic device with co-cultures of different brain cells (neurons, glia, endothelial cells); simulates organ-level function and the BBB. emulatebio.comvt.edu | Studying BBB penetration, neurovascular interactions, metabolism, and efficacy in a dynamic, physiologically relevant system. scitechdaily.comnih.gov |
Application of Chemoproteomics for Target Identification and Engagement Studies
While Flibanserin is known to act on serotonin (B10506) receptors, the complete target profile of this compound, including potential off-targets, remains to be elucidated. patsnap.comnih.gov Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful technology for identifying the protein targets of small molecules directly in complex biological systems. berkeley.edufrontiersin.org
Future research should focus on designing and synthesizing a chemical probe based on the this compound scaffold. The N-chloroethyl group itself could potentially act as a reactive moiety to covalently label interacting proteins. Alternatively, the core structure could be modified with a reporter tag (e.g., biotin (B1667282) or an alkyne) and a reactive group to facilitate target engagement studies.
Activity-Based Protein Profiling (ABPP): An ABPP approach would involve treating live cells or tissue lysates (e.g., from brain tissue) with the this compound-derived probe. acs.org Covalently labeled proteins could then be enriched using the reporter tag and identified via mass spectrometry-based proteomics. nih.govmagtechjournal.com This strategy can uncover not only the primary targets but also unanticipated off-target interactions that may contribute to the compound's efficacy or toxicity profile. berkeley.edu Competitive ABPP, where the probe competes with an excess of the parent compound, can further validate target engagement and assess the selectivity of this compound across the proteome. berkeley.edu
| Chemoproteomic Strategy | Description | Proposed Application for this compound |
|---|---|---|
| Affinity-Based Protein Profiling (AfBPP) | Uses an immobilized version of the compound to 'pull down' binding proteins from a lysate. magtechjournal.com | Identify proteins that bind non-covalently to this compound. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive chemical probes to covalently label the active sites of enzymes or other protein targets. frontiersin.org | Develop a probe from this compound to map its covalent and high-affinity interactions across the brain proteome. |
| Competitive ABPP | Pre-treatment with the parent compound to block probe binding to specific targets, thus confirming engagement. | Validate specific targets and determine the selectivity of this compound in a complex biological system. |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Investigations
To build a comprehensive understanding of the biological effects of this compound, future studies must integrate various "omics" technologies. nih.gov Proteomics and metabolomics can provide a systems-level view of the cellular response to the compound, revealing downstream effects on metabolic pathways and signaling networks. oup.comnih.gov
Metabolomics: Metabolomic profiling can reveal the impact of this compound on the brain's metabolic footprint. mdpi.com An untargeted approach using liquid chromatography-mass spectrometry (LC-MS) can identify broad changes in small-molecule metabolites. mdpi.com A targeted analysis could specifically quantify alterations in neurotransmitter pathways (e.g., serotonin, dopamine (B1211576), norepinephrine), energy metabolism, and lipid signaling in brain tissue or in vitro models following exposure to the compound. nih.gov This approach can help elucidate the mechanisms of action and identify potential biomarkers of drug response or toxicity. mdpi.comnih.gov
Proteomics: Quantitative proteomics can be used to map global changes in protein expression and post-translational modifications induced by this compound. By comparing protein profiles of treated versus untreated cells or tissues, researchers can identify dysregulated signaling pathways, which may point to the compound's mechanism of action. nih.gov Integrating these findings with chemoproteomics data would provide a powerful, multi-layered understanding of how the compound engages its direct targets and subsequently modulates cellular function.
| Omics Technology | Information Gained | Relevance to this compound |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identify genes and pathways transcriptionally regulated by the compound. nih.gov |
| Proteomics | Global changes in protein abundance and post-translational modifications. | Reveal alterations in signaling cascades and cellular machinery downstream of target engagement. |
| Metabolomics | Comprehensive analysis of small-molecule metabolites. clinicalpub.com | Provide a functional readout of the physiological state and identify impacted metabolic pathways (e.g., neurotransmitter synthesis). oup.comnih.gov |
| Multi-Omics Integration | Holistic view of the drug's effect across different biological layers. nih.govbiocompare.com | Construct a comprehensive model of the mechanism of action, from target binding to functional cellular outcomes. |
Exploration of Targeted Derivatization and Bioconjugation Strategies
The chemical structure of this compound, particularly the reactive N-chloroethyl group, offers opportunities for targeted derivatization. This can be exploited to create tool compounds for research or to develop novel therapeutic constructs with improved properties. biosyn.com
Targeted Derivatization: The N-chloroethyl moiety can be substituted with other functional groups to create a library of analogs for structure-activity relationship (SAR) studies. Furthermore, it can serve as a handle for attaching functional tags. For example, using "click chemistry," an azide (B81097) or alkyne group could be introduced, allowing for the easy attachment of:
Fluorescent Dyes: For visualizing the compound's distribution in cells and tissues via microscopy.
Affinity Tags (e.g., Biotin): To facilitate the pull-down and identification of binding partners.
Photoaffinity Labels: To enable covalent cross-linking to targets upon photoactivation for more robust target identification.
Bioconjugation Strategies: Bioconjugation involves linking the small molecule to a larger biomolecule or polymer to enhance its therapeutic properties. artixio.compharmaceutical-technology.com this compound could be conjugated to:
Polymers (e.g., PEG): To improve solubility, increase circulatory half-life, and alter biodistribution. syndevrx.com
Nanoparticles: For targeted delivery across the blood-brain barrier or to specific cell types within the CNS.
Targeting Ligands: Such as antibodies or peptides, to create small molecule-drug conjugates (SMDCs) that selectively deliver the compound to specific cells or tissues, potentially reducing off-target effects.
Advanced Analytical Techniques for Structural Elucidation of Metabolites and Derivatives
A thorough understanding of the metabolic fate of this compound is critical. Advanced analytical techniques are required for the definitive identification and structural elucidation of its metabolites and synthetic derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) are essential for metabolite profiling. nih.gov This method allows for the separation of complex biological mixtures and provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. nih.govoup.com Studies on Flibanserin have already demonstrated that its metabolism involves processes like hydrolysis and oxidation, followed by conjugation. nih.gov A similar systematic approach should be applied to this compound to characterize its unique metabolic pathways in both in vitro (e.g., liver microsomes) and in vivo models. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides invaluable information, NMR spectroscopy is the gold standard for unambiguous structural elucidation. nih.govhyphadiscovery.com For novel metabolites or synthetic derivatives where isomeric forms are possible, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable. core.ac.uk These techniques provide detailed information about the chemical environment and connectivity of atoms, allowing for the precise determination of molecular structure, including stereochemistry, which is often impossible to resolve with MS alone. nih.govoptica.orgnih.gov
| Technique | Primary Use | Specific Application for this compound |
|---|---|---|
| UPLC-MS/MS | Sensitive quantification of the parent drug in biological matrices. nih.gov | Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles. |
| UHPLC-Q-TOF-MS/MS | High-resolution, accurate-mass detection and identification of metabolites. nih.gov | Profiling and tentative identification of metabolites in plasma, urine, and tissue samples. nih.govoup.com |
| NMR Spectroscopy | Unambiguous structural elucidation of novel compounds. hyphadiscovery.com | Confirming the structure of major metabolites and synthetic derivatives, especially for differentiating isomers. core.ac.uknih.gov |
Q & A
Basic: How is the stability of Flibanserin assessed under forced degradation conditions?
Answer:
Forced degradation studies are conducted using reverse-phase high-performance liquid chromatography (RP-HPLC) to identify degradation pathways and impurities. Flibanserin is subjected to oxidative (H₂O₂, FeCl₃, AIBN), acidic, and alkaline conditions. For example, oxidative stress with H₂O₂ at room temperature produces N-oxide metabolites (m/z 407.17), while FeCl₃ induces degradation at 50°C. Degradation kinetics follow first-order reactions for H₂O₂/AIBN and zero-order for FeCl₃. Half-life and shelf-life calculations under these conditions inform formulation stability .
Advanced: What methodological approaches resolve contradictions in preclinical vs. clinical efficacy data for Flibanserin?
Answer:
Discrepancies arise from differences in study design and endpoints. Preclinical models (e.g., female rat sexual behavior or intracranial self-stimulation [ICSS]) focus on neurochemical changes (e.g., serotonin/dopamine modulation), while clinical trials prioritize patient-reported outcomes (e.g., satisfying sexual events [SSE]). To reconcile data, researchers use translational frameworks:
- Animal studies : Normalize ICSS reinforcement rates to % maximum control rate (%MCR) and analyze via repeated-measures ANOVA with post-hoc tests to isolate sex-specific effects .
- Clinical trials : Apply mixed-effects models to account for dropout rates (~22% in pivotal trials) and placebo effects. Co-primary endpoints (SSE frequency, FSFI desire scores) require stratified randomization and sensitivity analysis .
Basic: What validated analytical techniques quantify Flibanserin in pharmaceutical formulations?
Answer:
Stability-indicating RP-HPLC methods with isocratic elution (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) are validated per ICH guidelines. Key parameters:
- Linearity : 10–50 µg/mL (R² > 0.999).
- Precision : ≤2% RSD for intraday/interday variability.
- Accuracy : 98–102% recovery in spiked samples.
LC-MS/MS methods further characterize degradation products (e.g., N-oxide impurities) using stationary phases like phenyl-hexyl columns for high resolution .
Advanced: How do researchers address sex differences in Flibanserin’s pharmacological effects during abuse potential assessments?
Answer:
Preclinical ICSS studies in rats use sex-stratified cohorts and hormonal cycle synchronization (e.g., metestrus/diestrus phases in females). Data normalization to baseline reinforcement rates (%MCR) and mixed-factor ANOVA reveal dose- and sex-dependent effects. For example, 10 mg/kg Flibanserin significantly reduces stimulation in males but not females, suggesting divergent 5-HT1A/2A receptor modulation .
Basic: What are Flibanserin’s primary metabolic pathways, and how do they influence drug interactions?
Answer:
Flibanserin is metabolized primarily by CYP3A4 (70%) and CYP2C19 (30%), producing ≥35 metabolites (most inactive). Key considerations:
- Inhibitors : Strong CYP3A4 inhibitors (e.g., ketoconazole) increase Flibanserin AUC by 4.5-fold.
- Inducers : Rifampicin (CYP3A4 inducer) decreases AUC by 90%, necessitating dose adjustments.
- Renal impairment : Minimal AUC changes (1.1–1.2-fold) in mild-to-severe cases; no dose adjustment required .
Advanced: What formulation strategies mitigate excipient-induced degradation of Flibanserin?
Answer:
Excipient compatibility studies identify destabilizing agents (e.g., povidone, magnesium stearate). Replacement with inert alternatives (e.g., microcrystalline cellulose) reduces oxidative degradation. Accelerated stability testing (40°C/75% RH) monitors impurity profiles, while LC-MS/MS tracks degradants. Shelf-life projections use Arrhenius modeling under stress conditions .
Basic: How is Flibanserin’s receptor binding affinity determined?
Answer:
Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A) quantify Ki values. Flibanserin shows:
- 5-HT1A agonism : Ki = 1 nM.
- 5-HT2A antagonism : Ki = 49 nM.
Functional assays (e.g., cAMP modulation) confirm intrinsic activity .
Advanced: What neuroprotective mechanisms of Flibanserin are explored in non-HSDD applications?
Answer:
In retinal degeneration models, Flibanserin upregulates genes (e.g., SOD2, NRF2) mitigating oxidative stress. Intraperitoneal delivery in mice shows 5-HT1A-dependent neuroprotection via mitochondrial stabilization. RNA-seq and pathway analysis (e.g., KEGG) validate target engagement, supporting drug repurposing hypotheses .
Basic: How do clinical trials control for placebo effects in Flibanserin studies?
Answer:
Double-blind, placebo-controlled trials use e-diaries for real-time SSE tracking and minimize recall bias. Statistical power calculations (α = 0.025 for co-primary endpoints) ensure adequate sample sizes (~1,378 participants). Mixed-model repeated measures (MMRM) adjust for missing data and baseline covariates .
Advanced: What post-marketing studies address Flibanserin’s safety controversies?
Answer:
Phase IV trials and registries (e.g., Addyi Pregnancy Registry) monitor hypotension, syncope, and hepatic toxicity. Risk Evaluation and Mitigation Strategies (REMS) mandate prescriber certification and patient enrollment. Pharmacovigilance data are analyzed using disproportionality measures (e.g., PRR, ROR) in FAERS databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
